molecular formula C17H20Cl2N4O B5104337 N'-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide;dihydrochloride

N'-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide;dihydrochloride

Cat. No.: B5104337
M. Wt: 367.3 g/mol
InChI Key: BUQQSGWQQNKJPG-UHFFFAOYSA-N
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Description

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide;dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives

Properties

IUPAC Name

N'-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O.2ClH/c1-17(2)11-13-5-3-4-6-14(13)15(19-17)20-21-16(22)12-7-9-18-10-8-12;;/h3-10H,11H2,1-2H3,(H,19,20)(H,21,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQQSGWQQNKJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=NC=C3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various N-alkylated derivatives and iminium salts, which can be further manipulated to yield a wide range of isoquinoline-based compounds .

Mechanism of Action

The mechanism of action of N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s pharmacophore, the isoquinoline moiety, is known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide is unique due to its specific substitution pattern and the presence of both isoquinoline and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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